2H-Pyran, tetrahydro-2-(1-phenylethoxy)-
Description
Properties
CAS No. |
105966-39-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
InChI Key |
OZGZXQGEFJVAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)-
General Synthetic Approach: Tetrahydropyranylation of Alcohols
The most common method to prepare 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is by the tetrahydropyranylation of the corresponding alcohol, in this case, 1-phenylethanol, using 3,4-dihydro-2H-pyran as the reagent. This reaction typically proceeds under acidic catalysis to form the tetrahydropyranyl ether protecting group.
Reaction Scheme:
$$
\text{1-Phenylethanol} + \text{3,4-Dihydro-2H-pyran} \xrightarrow[\text{acid catalyst}]{\text{room temp}} \text{2H-Pyran, tetrahydro-2-(1-phenylethoxy)-}
$$
Catalysts and Conditions
A variety of acid catalysts have been reported for the tetrahydropyranylation reaction, with a focus on mild, efficient, and environmentally friendly conditions:
Brönsted acidic ionic liquids , especially 3-methylimidazolinium hydrogensulfate ([Hmim][HSO4]), have been demonstrated as green, efficient, and reusable catalysts for tetrahydropyranylation at room temperature under solvent-free conditions. This method offers advantages such as non-toxicity, mild conditions, short reaction times, and high yields (up to 98%) of the tetrahydropyranyl ethers.
Traditional acid catalysts include pyridinium p-toluenesulfonate, pyridinium chloride, iodine (I2), zirconium tetrachloride (ZrCl4), and others, but these often require more stringent conditions, longer reaction times, or elevated temperatures.
Typical Experimental Procedure Using [Hmim][HSO4]
- A mixture of 1-phenylethanol (or other alcohol), 3,4-dihydro-2H-pyran (1.2 equivalents), and 3-methylimidazolinium hydrogensulfate (0.25 equivalents) is ground together at room temperature.
- The reaction progress is monitored by thin-layer chromatography or gas chromatography.
- Upon completion, the product is extracted with dichloromethane, washed with water, dried over sodium sulfate, and purified by flash chromatography.
- Yields of pure product typically reach 98% under these conditions.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
The use of Brönsted acidic ionic liquids such as [Hmim][HSO4] represents a significant advancement in the preparation of tetrahydropyranyl ethers, including 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- . This method aligns with green chemistry principles by avoiding volatile organic solvents and harsh reagents.
The reaction proceeds efficiently at room temperature, which preserves sensitive functional groups and reduces energy consumption.
The high selectivity and yield (up to 98%) demonstrate the effectiveness of the ionic liquid catalyst in promoting the reaction without side reactions.
Compared to traditional acid catalysts, the ionic liquid method reduces reaction times and simplifies product isolation.
Although other methods involving diol cyclization exist, they are less relevant for the direct synthesis of the 1-phenylethoxy-substituted tetrahydropyran and are more suited for other substituted tetrahydropyran derivatives.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylethoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 105966-39-0 .
- Molecular Formula : C₁₃H₁₈O₂.
- Molecular Weight : 206.28 g/mol .
- Structure : A tetrahydro-2H-pyran ring substituted with a 1-phenylethoxy group at the 2-position. The phenylethoxy moiety consists of a phenyl group attached to an ethoxy chain, enhancing lipophilicity .
Key Properties :
- Hydrogen Bond Acceptors : 2 .
- Rotatable Bonds : 4 .
- XLogP3 : 3.0 (indicative of moderate lipophilicity) .
- Topological Polar Surface Area (TPSA) : 18.5 Ų .
Structural and Functional Group Variations
The following table compares 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- with structurally related pyran derivatives:
Key Observations:
Substituent Effects on Lipophilicity :
- The 1-phenylethoxy group confers higher lipophilicity (XLogP3: 3.0) compared to methoxy (XLogP3: ~1.5 inferred) . This property is critical for membrane permeability in drug design.
- Long-chain derivatives like tetrahydro-2-(11-pentadecynyloxy)-2H-pyran (XLogP3: 7.0) exhibit extreme hydrophobicity, favoring interactions with lipid-rich biological targets .
Biological Activity: Tetrahydro-2-(11-pentadecynyloxy)-2H-pyran (3.7% in algal extracts) shows anticancer activity against non-small cell lung cancer and antibacterial effects, attributed to its long alkyne chain .
Synthetic Accessibility :
- Methoxy and benzyloxy derivatives are synthetically straightforward, often used as protecting groups .
- Propargyloxy and phenylethoxy groups require specialized reagents (e.g., Grignard reagents or Pd-catalyzed couplings) .
Polarity and Solubility :
- The methoxy derivative (TPSA: 18.5 Ų) is more water-soluble than the 1-phenylethoxy analog, impacting formulation strategies .
Biological Activity
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is with a CID of 107240. The structure features a pyran ring substituted with a phenylethoxy group, which contributes to its biological properties.
Biological Activity Overview
Pyran derivatives have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies indicate that pyran derivatives possess antibacterial and antifungal properties. For instance, compounds similar to 2H-Pyran have shown effectiveness against various microbial strains (Nazari et al., 2017; McCord et al., 1976).
- Anti-inflammatory Effects : Research has demonstrated that certain pyran derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis (Chen et al., 2017).
- Anticancer Potential : Pyran-based compounds have been investigated for their cytotoxic effects against cancer cell lines. Some derivatives have shown promising results in inhibiting tumor growth (Defant et al., 2015).
The mechanisms underlying the biological activities of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- are diverse:
- Inhibition of Enzymatic Activity : Some studies suggest that pyran derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
- Interaction with Cellular Pathways : Pyran compounds may modulate signaling pathways associated with cell proliferation and apoptosis. For example, they can influence pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression and inflammation (Chiu et al., 2021).
- Antioxidant Properties : Many pyran derivatives exhibit antioxidant activity, helping to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of various pyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2H-Pyran derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2H-Pyran | E. coli | 15 |
| 2H-Pyran | S. aureus | 18 |
Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of a pyran derivative resulted in a marked reduction in paw edema compared to the control group.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 10 |
| Pyran Derivative | 45 |
Q & A
Q. How can Stille coupling or other cross-coupling reactions be applied to functionalize the 1-phenylethoxy substituent for targeted drug discovery?
- Methodological Answer : Replace the phenyl group with bioactive moieties (e.g., fluorophenyl, sulfonylphenyl) via Pd-catalyzed Stille coupling. Use tributylstannyl precursors and PdCl(PPh) catalyst in THF at 60°C. Monitor regioselectivity using -NMR or LC-MS . For example, radiopharmaceutical analogs (e.g., -labeled derivatives) require strict anhydrous conditions and rapid purification .
Q. What contradictions exist in reported spectral data for tetrahydropyran derivatives, and how can researchers resolve them?
- Methodological Answer : Discrepancies in mass spectral fragmentation patterns (e.g., base peak m/z values) may arise from ionization methods (EI vs. ESI) or column artifacts. Cross-validate using high-resolution MS (HRMS) and reference databases (NIST/EPA). For example, tetrahydro-2-(2-propynyloxy)pyran shows variable retention indices (RI) across DB-1 vs. DB-Wax columns, necessitating multi-column GC analysis .
Q. What computational strategies predict the biological activity of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)-, particularly in oncology research?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR (PDB ID: 1M17). Use DFT calculations (B3LYP/6-31G*) to optimize geometry and evaluate electrostatic potential maps. In silico ADMET predictions (SwissADME) can prioritize derivatives with favorable bioavailability and low toxicity . Experimental validation via kinase inhibition assays (e.g., IC measurements) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
